N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0813519
InChI:
InChI=1S/C24H23N3O2/c28-24(18-29-20-11-5-2-6-12-20)25-16-15-23-26-21-13-7-8-14-22(21)27(23)17-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,28)
SMILES:
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4
Molecular Formula:
C24H23N3O2
Molecular Weight:
385.5 g/mol
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide
CAS No.:
Cat. No.: VC0813519
Molecular Formula: C24H23N3O2
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O2 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C24H23N3O2/c28-24(18-29-20-11-5-2-6-12-20)25-16-15-23-26-21-13-7-8-14-22(21)27(23)17-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,28) |
| Standard InChI Key | MNNZLWWMAYKGPC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator